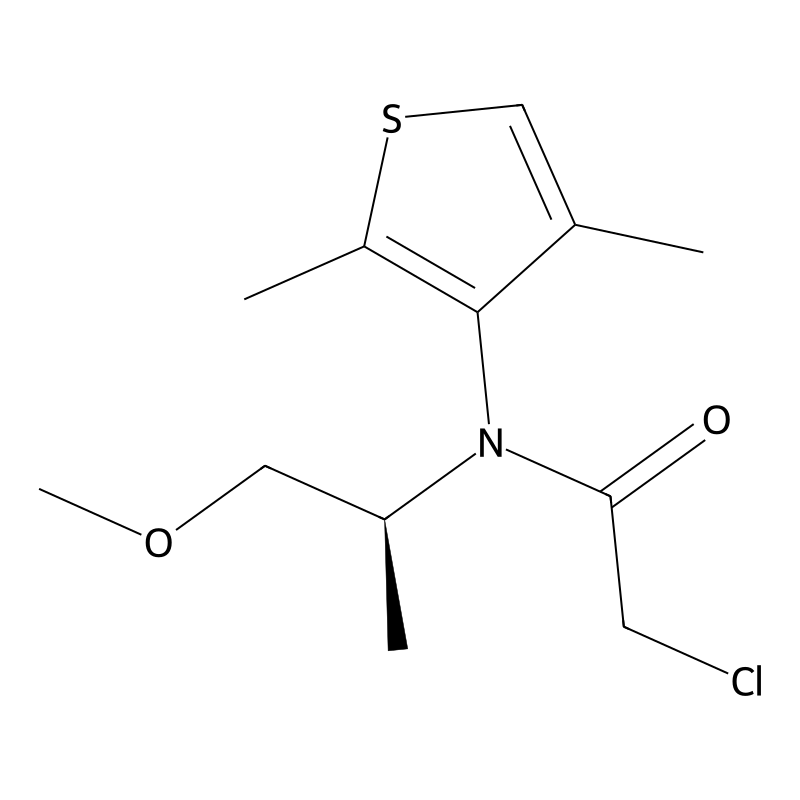

Dimethenamid-P

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In hexane 20.8 g/100 mL; miscible with acetone, acetonitrile, toluene, and n-octanol (all at 25 °C)

Canonical SMILES

Isomeric SMILES

Mode of Action

Dimethenamid-P is a pre-emergent and early post-emergent herbicide that belongs to the chemical family of chloroacetamides. It primarily targets susceptible weeds by interfering with cell division during root and shoot development []. This specific mode of action falls under the category of antimitotic herbicides, meaning it disrupts the formation of the mitotic spindle during cell division, ultimately leading to stunted growth and death of the weed [].

Environmental Fate and Degradation

Research has been conducted to understand the environmental fate and degradation of Dimethenamid-P in various environmental compartments. Studies have shown that Dimethenamid-P primarily degrades in soil through microbial activity, with a half-life (the time it takes for half of the initial amount to degrade) ranging from 30 to 120 days depending on soil type and temperature [, ]. Additionally, research indicates that Dimethenamid-P has low volatility and is not readily leached from soil, minimizing the risk of contamination of groundwater resources [].

Dimethenamid-P is a selective herbicide belonging to the chloroacetamide class, primarily utilized for controlling various annual grasses and broadleaf weeds in agricultural settings. Its chemical structure is represented by the formula C₁₂H₁₈ClNO₂S, with a molar mass of approximately 275.80 g/mol . It is the active enantiomer of dimethenamid, which is a racemic mixture of both P and M stereoisomers . Dimethenamid-P is characterized by its brownish liquid form and faint aromatic odor, with a pH value ranging from 3 to 5 in aqueous solutions .

Dimethenamid-P is considered to have moderate toxicity []. Studies indicate increased liver enzyme activity in rats at high doses, suggesting potential liver effects []. It is recommended to follow proper safety protocols when handling this compound, including wearing appropriate personal protective equipment (PPE) and avoiding contact with skin and eyes [].

Dimethenamid-P functions by inhibiting the synthesis of long-chain fatty acids, which are essential for plant growth. This mechanism disrupts cellular processes in target weeds, leading to their eventual death. The degradation of dimethenamid-P in soil occurs primarily through photolysis and microbial metabolism, with anaerobic conditions facilitating its breakdown into less harmful substances .

The herbicidal activity of dimethenamid-P is notable for its effectiveness against a range of weeds, including certain annual grasses and broadleaf species. Its application has been registered for various crops such as corn, soybeans, and peanuts, demonstrating its versatility in agricultural practices . Studies indicate that it undergoes significant microbial degradation under specific soil conditions, which reduces its persistence in the environment .

Dimethenamid-P can be synthesized through a multi-step chemical process. The initial step involves the reaction of 2,4-dimethyl-3-aminothiene with 2-chloro-3-methoxypropane. This is followed by treatment with chloroacetyl chloride to yield the final product . The synthesis process emphasizes the importance of controlling reaction conditions to ensure the desired stereoisomer is produced.

Dimethenamid-P is primarily used as an herbicide in agriculture. Its applications include:

- Field Corn: Effective against annual grasses and broadleaf weeds.

- Soybeans: Controls weed growth, enhancing crop yield.

- Peanuts and Dry Beans: Registered for use to manage weed competition.

- Sweet Corn and Grain Sorghum: Supplemental labeling allows for its use in these crops as well .

The herbicide's ability to degrade in soil minimizes environmental impact while maintaining efficacy against target weeds.

Research on dimethenamid-P indicates that it interacts with various soil microorganisms during its degradation process. These interactions are crucial for understanding its environmental fate and potential impacts on non-target organisms. Studies have shown that more than half of the carbon from applied dimethenamid is incorporated into soil-bound residues, indicating significant microbial activity .

Dimethenamid-P shares similarities with other herbicides in the chloroacetamide class. Here are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Dimethenamid | C₁₂H₁₈ClNO₂S | Racemic mixture containing both P and M isomers |

| Metolachlor | C₁₂H₁₄ClN | Selective against grasses; widely used in corn |

| Acetochlor | C₁₂H₁₄ClN | Effective on annual grasses; used pre-emergence |

| Pretilachlor | C₁₂H₁₄ClN | Broad-spectrum control; used primarily in rice |

Uniqueness: Dimethenamid-P stands out due to its specific activity as the P isomer, offering enhanced efficacy against target weeds compared to other compounds that may not have selective action or may degrade differently in soil.

Traditional Chemical Synthesis Routes

Thiophene Derivative-Based Reactions

The chemical synthesis of Dimethenamid-P historically relies on thiophene derivatives as critical intermediates. Two primary routes dominate industrial production. The first route begins with (R)-lactic acid isobutyl ester, which undergoes sulfonylation with p-nitrobenzene sulfonyl chloride to form (R)-2-[(4-nitrophenyl) sulfonyloxy]propionic acid isobutyl ester [1]. This intermediate reacts with 2,4-dimethyl-3-aminothiophene, yielding N-(2,4-dimethyl-3-thienyl)-L-alanine isobutyl ester. Subsequent reduction with lithium aluminum hydride and chloroacylation with chloroacetyl chloride produces the final product after etherification [1].

The second route utilizes L-alanine as a starting material, which is reduced to L-alaninol using sodium borohydride. Methylation with dimethyl sulfate generates (S)-1-methoxy-2-propylamine, which condenses with 2,4-dimethyl-3-hydroxythiophene. Chloroacylation and etherification steps complete the synthesis, achieving a 48% yield with 85 ± 7% enantiomeric excess (ee) [1]. Despite its simplicity, this method struggles with stereochemical control during condensation and requires costly chiral precursors.

Chiral Intermediate Challenges

A major bottleneck in traditional synthesis lies in obtaining high-purity chiral intermediates. The reliance on (R)-lactic acid isobutyl ester or L-alanine escalates costs due to their limited availability and the need for enantioselective purification [1]. For instance, the first route’s dependence on lithium aluminum hydride—a hazardous and expensive reducing agent—complicates scalability. Additionally, byproducts from sulfonylation and etherification steps pose environmental disposal challenges [1].

Separation of stereoisomers further hampers efficiency. The condensation of 2,4-dimethyl-3-hydroxythiophene with (S)-1-methoxy-2-propylamine often yields mixtures requiring chromatographic resolution, reducing overall throughput [1]. These limitations have driven research toward biocatalytic alternatives.

Novel Catalytic and Biocatalytic Approaches

Enzymatic Production of Key Intermediates

Biocatalytic methods address chiral intermediate challenges by leveraging enzymes such as amine dehydrogenases (AmDHs) and transaminases. (S)-1-methoxy-2-propylamine, a pivotal intermediate, can be synthesized via reductive amination of methoxyacetone using AmDHs. Mycolicibacterium smegmatis AmDH (MsmeAmDH) achieves 88.3% conversion and 98.6% ee at 150 mM substrate concentration, demonstrating industrial viability [1].

| Enzyme Source | Substrate Concentration | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| MsmeAmDH | 150 mM | 88.3 | 98.6 |

| MicroAmDH | 150 mM | 98.1 | 95.2 |

| CfusAmDH | 50 mM | 78.8 | 99.0 |

Transaminases offer another route, enabling dynamic kinetic resolution to circumvent the 50% yield limitation of kinetic resolution. For example, Pseudomonas fluorescens lipase (PSL) catalyzes the stereoselective acylation of 2-[(2-methyl-6-ethyl)phenylamino]propanoic acid, achieving >99% ee for S-metolachlor intermediates [1].

Green Chemistry Innovations in Synthesis

Green chemistry principles are reshaping Dimethenamid-P production by minimizing toxic reagents and waste. Solvent engineering enhances enzymatic stereoselectivity; diethyl ether and isopropyl ether improve CAL-B lipase’s ee from 80% to 95% [1]. Surfactants like Tween-80 further optimize activity by stabilizing enzyme conformations [1].

Protein engineering unlocks tailored biocatalysts. Directed evolution of Geobacillus kaustophilus AmDH (GkAmDH) has expanded substrate scope, enabling efficient amination of bulkier ketones [1]. Coupled with NADH regeneration systems, these innovations reduce cofactor costs, making enzymatic routes economically competitive.

Role of Organic Matter and Clay Minerals

The soil sorption behavior of Dimethenamid-P is predominantly governed by the quantity and quality of organic matter present in the soil matrix. Research has consistently demonstrated that organic matter content exhibits the strongest positive correlation with sorption coefficients, with correlation coefficients ranging from 0.89 to 0.92 across diverse soil types [1] [2] [3]. This strong relationship indicates that organic matter serves as the primary binding site for Dimethenamid-P through hydrophobic interactions and van der Waals forces.

The sorption mechanism involves the partitioning of Dimethenamid-P molecules into heterogeneous surface sites on organic matter, followed by diffusion into soil micropores [1]. The Freundlich isotherm model provides the most accurate description of this sorption process, indicating multilayer sorption onto heterogeneous surface sites rather than monolayer adsorption [1]. The average sorption coefficient (Kd) values for Dimethenamid-P range from 2.3 to 4.0 L/kg across different soil types, with organic carbon partition coefficients (Koc) ranging from 55 to 474 L/kg [2] [3] [4].

The decomposition state of organic matter significantly influences sorption behavior. Well-decomposed organic matter rich in carbonyl (C=O) and C-H functional groups enhances herbicide sorption, while undecomposed or partially decomposed organic matter facilitates the desorption process [1]. This differential behavior is attributed to the varying degrees of cross-linking and structural complexity in different organic matter fractions [1].

Clay minerals play a secondary role in Dimethenamid-P sorption, with most studies reporting no significant correlation between clay content and sorption coefficients [2] [3] [5]. The correlation coefficient between clay content and Kd values is typically less than 0.064, indicating minimal direct binding to clay mineral surfaces [6] [5]. However, clay minerals can indirectly influence sorption through their association with organic matter and their contribution to soil structure and porosity.

The surface charge characteristics of clay minerals affect their interaction with Dimethenamid-P. Clay particles with iron oxide coatings exhibit altered surface charge properties, which can influence the overall sorption capacity of the soil matrix [7]. The presence of aluminum and iron oxides shows positive correlations with sorption coefficients (r² = 0.116 and 0.189, respectively), suggesting surface complexation reactions contribute to the overall retention mechanism [8].

Impact of Cation Exchange Capacity

The cation exchange capacity (CEC) of soils does not significantly influence the sorption behavior of Dimethenamid-P. Multiple studies have consistently reported non-significant correlations between CEC and sorption coefficients, with correlation coefficients typically below 0.126 [2] [3] [5]. This lack of correlation is expected given that Dimethenamid-P is a neutral molecule that does not ionize under typical soil pH conditions.

The minimal influence of CEC on Dimethenamid-P sorption can be attributed to the compound's molecular structure and chemical properties. With a pKa value indicating no dissociation between pH 1-11 at 25°C [9], Dimethenamid-P remains in its neutral form across the entire range of soil pH values encountered in agricultural systems. Consequently, electrostatic interactions with charged soil surfaces are minimal, and sorption is primarily driven by hydrophobic partitioning into organic matter.

Research examining the relationship between CEC and herbicide sorption in 25 different soil types found that while CEC ranged from 4.42 to 39.3 cmol/kg, there was no statistically significant relationship with Dimethenamid-P binding [6] [5]. This observation contrasts with ionic herbicides, where CEC plays a crucial role in sorption behavior through electrostatic interactions.

The independence of Dimethenamid-P sorption from CEC has important implications for predicting its environmental fate across diverse soil types. Unlike ionic compounds whose sorption behavior must account for soil CEC, Dimethenamid-P sorption can be predicted primarily based on organic matter content, simplifying environmental fate modeling and risk assessment procedures.

| Soil Property | Influence on Sorption | Mechanism |

|---|---|---|

| Organic Matter Content (%) | Positive correlation (r² = 0.92) | Primary binding sites via hydrophobic interactions |

| Sorption Coefficient (Kd, L/kg) | Average: 2.3 ± 0.8 | Reflects total soil binding capacity |

| Organic Carbon Partition Coefficient (Koc, L/kg) | Range: 55-474 | Normalized to organic carbon content |

| Cation Exchange Capacity (CEC, cmol/kg) | No significant correlation | Minimal influence on neutral compounds |

| Clay Content (%) | No significant correlation | Secondary binding sites |

| Sand Content (%) | Negative correlation (r² = -0.55) | Inverse relationship with organic matter |

| Silt Content (%) | Positive correlation (r² = 0.65) | Associated with organic matter content |

| pH | No significant correlation | Affects speciation of ionic species |

| Aluminum Oxides | Positive correlation (r² = 0.116) | Surface complexation reactions |

| Iron Oxides | Positive correlation (r² = 0.189) | Surface complexation reactions |

Aquatic Fate Pathways

Hydrolysis and Photolysis Resistance

Dimethenamid-P exhibits remarkable stability to hydrolysis across a wide range of pH conditions commonly encountered in aquatic environments. The compound demonstrates complete stability to hydrolysis at pH 5, 7, and 9, with no measurable degradation observed over 30-day test periods at 20°C [10] [9] [11]. This hydrolytic stability is attributed to the molecular structure of Dimethenamid-P, particularly the chloroacetamide functional group, which resists nucleophilic attack under typical environmental conditions.

The resistance to hydrolysis has significant implications for the persistence of Dimethenamid-P in aquatic systems. Unlike many pesticides that undergo rapid hydrolytic degradation in water, Dimethenamid-P can persist for extended periods when other degradation pathways are limited [10] [11]. This characteristic contributes to its potential for long-range transport in aquatic systems and increases the likelihood of detection in surface water monitoring programs.

Photolysis represents a more significant degradation pathway for Dimethenamid-P in aquatic environments, although the process occurs at a relatively slow rate. Under laboratory conditions at pH 7, the photolysis half-life ranges from 14-16 days under continuous light exposure [12] [13]. The quantum yield for photodegradation is 0.007402 at pH 7, indicating relatively low photochemical efficiency [12]. Under natural sunlight conditions with a 12-hour light/12-hour dark cycle, the effective photolysis half-life extends to approximately 51 days [14] [11].

The photodegradation process follows first-order kinetics and produces several transformation products. Major photodegradation products include compounds designated as M3 (0.31%), M9 (0.82%), M11 (1.64%), and Compound I (1.30%) [12]. These metabolites generally exhibit lower herbicidal activity than the parent compound and undergo further degradation in aquatic systems.

The calculated atmospheric degradation half-life for Dimethenamid-P is approximately 2.45 hours, indicating rapid degradation when the compound is present in the vapor phase [12]. However, given the low vapor pressure of Dimethenamid-P (1.9 × 10⁻⁵ mm Hg at 25°C), volatilization from water surfaces is minimal, and atmospheric degradation is not a significant fate pathway under typical environmental conditions [9].

Anaerobic vs. Aerobic Degradation

The biodegradation of Dimethenamid-P in aquatic systems exhibits distinct differences between aerobic and anaerobic conditions, with important implications for persistence and metabolite formation. Under aerobic aquatic conditions, the compound undergoes moderate degradation with half-lives ranging from 23-33 days for whole system studies [15] [11]. The aerobic degradation pathway primarily involves biotransformation rather than complete mineralization, resulting in the formation of relatively stable metabolites.

Anaerobic aquatic degradation proceeds more rapidly than aerobic processes, with half-lives ranging from 13-14 days in flooded soil microcosms [16] [17]. This enhanced degradation rate under anaerobic conditions is somewhat unusual for chloroacetamide herbicides and may be attributed to the specific molecular structure of Dimethenamid-P and the metabolic capabilities of anaerobic microbial communities.

The anaerobic degradation pathway produces distinct metabolites that differ from those formed under aerobic conditions. Major metabolites formed under anaerobic conditions include M3 (dechlorinated parent compound), M10 (methyl sulfone derivative of M3), and M13 (methyl sulfoxide derivative of M3) [10] [14]. These metabolites can accumulate to significant concentrations, with M3 reaching maximum levels of 20.6% of the applied radioactivity by day 90 in laboratory studies [18].

The reductive dechlorination pathway is particularly important under anaerobic conditions, as it represents a detoxification mechanism that reduces the herbicidal activity of the parent compound [16]. This pathway involves the replacement of the chlorine atom with hydrogen, resulting in a metabolite with significantly reduced biological activity.

Redox conditions in aquatic systems significantly influence the predominant degradation pathway. In systems with variable redox conditions, evidence of denitrifying, iron-reducing, sulfate-reducing, and methanogenic conditions can be observed depending on the availability of electron acceptors [16]. Each of these redox conditions supports different microbial communities with varying capabilities for Dimethenamid-P degradation.

The formation of bound residues represents an important sink for Dimethenamid-P in aquatic sediments. More than 50% of the applied radioactivity can eventually become incorporated into sediment-bound residues, particularly under anaerobic conditions [16]. These bound residues are generally considered to be biologically inactive and represent a terminal sink for the compound in aquatic systems.

| Parameter | pH 5 | pH 7 | pH 9 | Degradation Pathway |

|---|---|---|---|---|

| Hydrolysis Half-life (days) | Stable | Stable | Stable | Resistant to hydrolysis |

| Photolysis Half-life (days) | Not applicable | 14-16 | Not applicable | First-order kinetics |

| Aqueous Photolysis Half-life (days) | Not applicable | 51 | Not applicable | Limited photolysis |

| Water Solubility (mg/L) | 1450 | 1450 | 1450 | High mobility potential |

| Vapor Pressure (Pa) | 1.9 × 10⁻⁵ | 1.9 × 10⁻⁵ | 1.9 × 10⁻⁵ | Low volatilization |

| Atmospheric Degradation Half-life (hours) | 2.45 | 2.45 | 2.45 | Rapid atmospheric degradation |

| Bioconcentration Factor (BCF) | 13-60 | 13-60 | 13-60 | Low bioaccumulation |

| Quantum Yield | Not applicable | 0.007402 | Not applicable | Photochemical efficiency |

| Lifetime at 40°N (days) | Not applicable | 5.97 | Not applicable | Seasonal variation |

Biotransformation Pathways

Microbial Metabolism in Basidiomycetes

The biotransformation of Dimethenamid-P by basidiomycete fungi represents a significant pathway for the environmental fate of this herbicide. Among the fungal species tested, Irpex consors has demonstrated exceptional capability for Dimethenamid-P biotransformation, converting 70% of the herbicide (0.5 g/L) in liquid cultures within 6 days under non-ligninolytic conditions [19] [20]. This rapid biotransformation rate exceeds that observed for many other microorganisms and represents a potentially important mechanism for natural attenuation of Dimethenamid-P in forest soils and other environments where basidiomycetes are prevalent.

The biotransformation process involves the oxidation of the thiophene ring at three different positions, resulting in the formation of nine distinct transformation products [19]. The primary metabolites produced by Irpex consors include M1 (S-oxide), M2 (hydroxylated methyl substituent), and two diastereomeric forms M3A and M3B (alpha-beta-unsaturated thiolactones) [19]. These metabolites represent novel transformation products that had not been previously identified in other biological systems.

The S-oxide metabolite (M1) is of particular interest due to its relative stability at room temperature and its potential for further transformation [19]. This metabolite represents the direct oxidation of the sulfur atom in the thiophene ring, a reaction that requires specialized oxidative enzymes. The formation of M1 suggests that Irpex consors possesses sulfur-oxidizing capabilities that may be uncommon among other microorganisms.

The hydroxylation of methyl substituents (M2) represents another significant biotransformation pathway. This reaction involves the insertion of oxygen into carbon-hydrogen bonds, a process typically catalyzed by cytochrome P450 monooxygenases or other oxidative enzymes [19]. The ability of basidiomycetes to perform this transformation suggests the presence of a diverse array of oxidative enzymes with broad substrate specificity.

The formation of thiolactone diastereomers (M3A and M3B) involves the most complex transformation pathway identified in the basidiomycete system. This process begins with the oxidation of the aromatic carbon in the thiophene ring, followed by prototropic rearrangement to form the alpha-beta-unsaturated thiolactone structure [19]. The two diastereomers are fully separated by high-performance liquid chromatography, indicating distinct stereochemical configurations.

The biotransformation mechanism in basidiomycetes differs significantly from bacterial degradation pathways. While bacterial systems typically rely on specific catabolic enzymes induced by substrate presence, basidiomycetes utilize a constitutive array of oxidative enzymes that can attack diverse xenobiotic compounds [20]. This non-specific oxidative capacity allows basidiomycetes to transform compounds that may be resistant to bacterial degradation.

The environmental significance of basidiomycete biotransformation extends beyond simple compound removal. The transformation products formed by these fungi generally exhibit reduced herbicidal activity compared to the parent compound, representing a detoxification process [19]. This characteristic is particularly important in forest ecosystems where basidiomycetes are abundant and may serve as a natural mechanism for reducing herbicide persistence.

Plant Metabolism in Target Crops

The selective herbicidal activity of Dimethenamid-P is fundamentally dependent on differential metabolic capabilities between target crops and susceptible weed species. Crop plants have evolved sophisticated enzyme systems that rapidly detoxify Dimethenamid-P through multiple biochemical pathways, primarily involving glutathione conjugation and cytochrome P450-mediated oxidation [21] [22]. This differential metabolism forms the basis for the selective weed control achieved with Dimethenamid-P applications.

The glutathione conjugation pathway represents the primary detoxification mechanism in most target crops, including corn, cotton, dry beans, and potatoes [23] [22]. This pathway involves the conjugation of Dimethenamid-P with glutathione, catalyzed by glutathione S-transferase enzymes. The initial glutathione conjugate then undergoes sequential processing to form cysteine conjugates and ultimately N-acetylcysteine derivatives (mercapturates) [22]. These conjugated metabolites are typically water-soluble and can be readily transported and sequestered within plant cells.

The efficiency of glutathione conjugation varies significantly among crop species, with corn demonstrating particularly rapid detoxification rates [23]. In corn, the glutathione conjugation system is highly active, resulting in the rapid conversion of Dimethenamid-P to non-toxic metabolites within hours of herbicide uptake. This rapid detoxification prevents the accumulation of herbicidally active concentrations in corn tissues, providing the selectivity necessary for safe herbicide use.

Cytochrome P450 monooxygenases represent the second major detoxification pathway in crop plants [21] [22]. These enzymes catalyze the oxidation of Dimethenamid-P at various positions, including hydroxylation of methyl groups, oxidation of the thiophene ring, and oxidative demethylation reactions. The P450 pathway is particularly important in crops such as soybeans and peanuts, where it complements the glutathione conjugation pathway to provide comprehensive detoxification.

The metabolic fate of Dimethenamid-P in crop plants involves the formation of more than 40 different metabolites, indicating the complexity of the detoxification process [21]. Major metabolites identified in plant tissues include oxalamide (M23), sulfonate (M27), and various hydroxylated derivatives [24] [22]. These metabolites generally exhibit no herbicidal activity and are either further metabolized or sequestered in plant tissues.

The temporal aspects of plant metabolism are critical for understanding selectivity. Rapid detoxification must occur before Dimethenamid-P can reach inhibitory concentrations at its target site (very long-chain fatty acid synthesis) . In susceptible crops, this detoxification occurs within the first few hours after herbicide application, while in sensitive weed species, detoxification is either absent or occurs too slowly to prevent herbicidal effects.

The regulation of detoxification enzymes in crop plants can be influenced by various factors, including plant developmental stage, environmental conditions, and genetic factors [23]. Some crops exhibit constitutive expression of detoxification enzymes, while others may require induction following herbicide exposure. Understanding these regulatory mechanisms is crucial for optimizing herbicide application timing and predicting crop selectivity under varying environmental conditions.

Plant metabolism also involves the compartmentalization of metabolites within different cellular structures. Conjugated metabolites are typically transported to the vacuole for storage, while some metabolites may be incorporated into cell wall components or other structural elements [22]. This compartmentalization serves to isolate potentially harmful metabolites from sensitive cellular processes and represents an important component of the overall detoxification strategy.

| Degradation Condition | Half-life (days) | Major Metabolites | Degradation Rate |

|---|---|---|---|

| Aerobic Soil Metabolism | 7-41 | Oxalamide (M23), Sulfonate (M27) | Moderate to rapid |

| Anaerobic Soil Metabolism | 54 | M3 (dechlorinated), M10 (sulfone), M13 (sulfoxide) | Slow to moderate |

| Aerobic Aquatic Metabolism | 23-33 | Limited data available | Moderate |

| Anaerobic Aquatic Metabolism | 13-14 | M3, M10, M13 metabolites | Rapid |

| Field Dissipation Studies | 8-41 | Oxalamide, Sulfonate | Variable by location |

| Laboratory Soil Studies | 29-35 | Oxalamide primary metabolite | Consistent |

| Flooded Soil Microcosms | 13-14 | Two major metabolites | Rapid initial phase |

| Sterile Controls | No degradation | Parent compound only | No biodegradation |

Physical Description

Color/Form

Yellow-brown, clear liquid

Dark brown liquid

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

BP: 122.6 °C at 0.07 mm Hg

Heavy Atom Count

Density

LogP

Odor

Faint aromatic odo

Decomposition

Melting Point

UNII

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

Vapor Pressure

1.83X10-5 mm Hg /2.51 mPa/ at 25 °C

Pictograms

Irritant;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

In the ruminant metabolism study, a dairy goat was dosed orally for 4 days with ((14)C)dimethenamid at levels equivalent to 223 ppm (>10,000x the maximum theoretical dietary burden (MTDB) of 0.019 ppm). Total radioactive residues were 16.6 ppm in liver, 9.9 ppm in kidneys, 0.97 ppm in muscle and fat, and 0.98 ppm in milk. ((14)C)Dimethenamid was extensively metabolized and identification of metabolites was limited.

Kfm:WIST rats of both sexes were treated with (14)C Dimethenamid-P technical (specific radioactivity: 157 uCi/mg; radiochemical purity: 99.9%). The specific activity of the dosage preparations was adjusted by supplements of unlabeled Dimethenamid-P technical (purity: 99.8%). ... 6 animals/sex/group were dosed orally by gavage with 10 or 1000 mg/kg, by intravenously with 10 mg/kg of the radiolabeled test material or with 10 mg/kg/day for 14 days with unlabeled test material, followed by a single 10 mg/kg dose of radiolabeled test material. Urine and feces were collected at specified intervals up to 7 days post-dose. In addition, two groups of three animals/sex were dosed orally with 10 mg/kg of the radiolabeled test material. From one group of bile-cannulated rats, bile as well as urine and feces was collected at specified intervals up to 7 days post-dose. Carbon dioxide as well as urine and feces was collected up to 48 hours post-dose from the other group of animals. ... two of the 5 males in the 1000 mg/kg group died. ... For the animals treated with 10 mg/kg orally, 96 to 97% of the administered dose was absorbed (see study in which the bile duct was cannulated). Seventy five to 82% of the dose was recovered in the bile. Eighty to 82% of the administered dose was recovered via excretion within the first 24 hours post-dose. Excretion of the radiolabel in carbon dioxide was quite minimal. Excretion of the radiolabel in the urine was higher for the females than for the males when the animals were dosed at 10 mg/kg ((M) 31 to 35% vs. (F) 47 to 53%). Excretion in the feces was similarly greater for the males ((M) 56 to 62% vs. (F) 37 to 48%). The route or frequency of treatment did not particularly affect this ratio. When the animals were treated with 1000 mg/kg, there was no apparent sexual difference in the excretion profile (urine: 62 to 63%, feces: 26 to 30%). For the animals treated with 10 mg/kg, 55 to 70% of the administered dose was recovered within the first 24 hours. In contrast, only 17 to 19% of the administered dose was recovered within the first 24 hours post-dose from the animals treated with 1000 mg/kg. ...

Kfm:WIST rats of both sexes were treated with (14)C Dimethenamid-P technical (specific radioactivity: 157 uCi/mg; radiochemical purity: 99.9%). The specific activity of the dosage preparations was adjusted by supplements of unlabeled Dimethenamid-P technical (purity: 99.8%). ... 3 rats/sex/group were dosed orally with 10 or 1000 mg/kg or intravenously with 10 mg/kg with the radiolabeled test material. Blood was collected periodically up to 7 days post-dose. ... One of the 3 males in both the 10 and 1000 mg/kg groups died. ... For the animals which were dosed orally, the peak blood levels were achieved only after 24 to 48 hours post-dose and were still quite elevated at 7 days post-dose. In the animals treated intravenously, peak levels were achieved more rapidly and were sustained throughout the 7 day period. ...

For more Absorption, Distribution and Excretion (Complete) data for Dimethenamid-P (6 total), please visit the HSDB record page.

Metabolism Metabolites

Five CD rats/sex/group were dosed orally by gavage with 1 or 100 mg/kg of (14C) Dimethenamid-P (radiochemical purity: 98%, specific activity: 50.56 mCi/mmole). The purity of the unlabeled test material was not reported. Urine and feces were collected daily for 3 days. The urine and feces from the individual animals in the respective groups were pooled over the 3 day period in order to analyze for the presence of the plant metabolites, Dimethenamid-P sulfonate, Dimethenamid-P sulfoxide of thioglycolic acid, and Dimethenamid-P thioglycolic acid, in the excretory products. Isolation and purification of these metabolites by thin layer chromatography revealed that Dimethenamid-P sulfonate comprised 0.025 and 0.03% of the urine radiolabel and 0.016 and 0.02% of the fecal radiolabel in the 1 and 100 mg/kg group animals, respectively. The sulfoxide of thioglycolic acid derivative comprised 0.007 and 002% of the radiolabel recovered in the urine of the 1 and 100 mg/kg group animals, respectively. The Dimethenamid-P thioglycolic acid derivative was not recovered in any of the samples.

Wikipedia

Use Classification

Methods of Manufacturing

Preparation: K. Seckinger et al., United States of America patent 5457085 (1995 to Sandoz).

General Manufacturing Information

Dimethenamid was originally registered as a mixture of R and S-isomers (50:50, S:R), and tolerances for the 50:50 mixture were established for dry beans, field corn, sweet corn, peanuts, sorghum, and soybean. Manufacture of the 50:50 mixture has ceased and has been replaced by a mixture (dimethenamid-P) that is enriched in the biologically active S-isomer (90:10, S:R). Registration of the original 50:50 mixture will be cancelled when existing stock is depleted.

Registration Notes: Outside USA: Wing-P for United Kingdom.

Dimethenamid-P is the International Standardization Organization (ISO) approved common name for S-2-chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)-acetamide. This compound belongs to the chemical family of chloroacetamides ... .

Analytic Laboratory Methods

An adequate enforcement method is available for determining residues of dimethenamid in plant commodities. The Gas Chromatography/NitrogenPhosphorus Detector (GC/NPD) method (AM-0884-0193-1) has been validated by the Agency and submitted for publication in the Food and Drug Administration (FDA) Pesticide Analytical Manual (PAM), Volume II. The limit of quantitation (LOQ; determined as the lowest level of method validation, LLMV) is 0.01 ppm. This method is not enantiomer specific.

Residues by GC/NPD ... In soil by GC/NPD or TLC/RIS ... In water by GC/MS.

Storage Conditions

Stability Shelf Life

Dates

Explore Compound Types